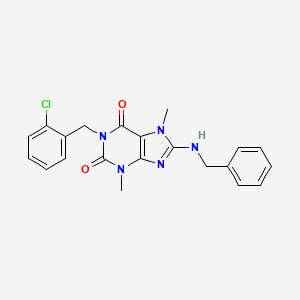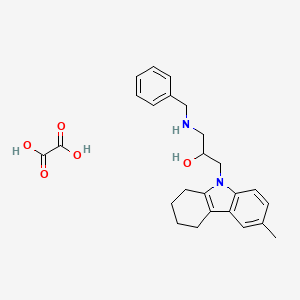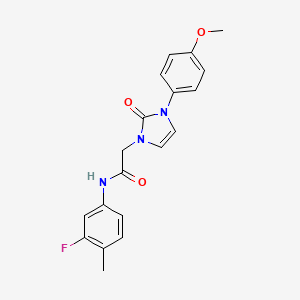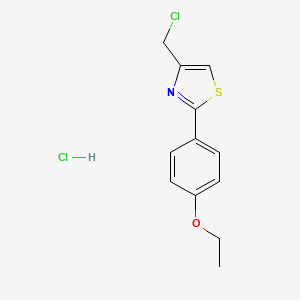
N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide is a compound that likely shares characteristics with various butanamide derivatives. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. The synthesis, structure, and properties of such compounds can provide valuable insights into their functionality and potential uses.
Synthesis Analysis
Butanamide derivatives are typically synthesized through reactions involving carboxylic acids or their derivatives (such as acyl chlorides) with amines, often under dehydration conditions. For example, the synthesis of antiulcer agents and lipoxygenase inhibitors involves the preparation of butanamide derivatives by reacting specific esters and amides with various substituents (I. Ueda et al., 1991; Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of butanamide derivatives can be elucidated using techniques such as NMR, IR, and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the presence of specific functional groups. For example, molecular structures synthesized via Schiff bases reduction route have been reported, showcasing intermolecular hydrogen bonding and other secondary interactions (P. A. Ajibade et al., 2021).
Chemical Reactions and Properties
Butanamide derivatives undergo various chemical reactions, including condensation, acylation, and alkylation, leading to the formation of diverse compounds with specific properties. For instance, the condensation of diethyl 2,4,6-trioxoheptanedioate with specific phenols has been used to synthesize chromeno[4,3-b]pyridines (V. Mamedov et al., 2008).
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Properties
N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide has been studied for its potential in various scientific fields. Notably, it has shown promising results in antimicrobial and anticancer applications. A study highlights its effectiveness against lung carcinoma (H157) and Vero cell lines, with activity comparable to standard anticancer drugs, such as vincristine. Importantly, this compound exhibited minimal effects on normal cell lines, suggesting a degree of selectivity beneficial for therapeutic purposes. Additionally, the compound displayed antimicrobial properties, underscoring its potential in treating infections (Sirajuddin et al., 2015).
Renewable Thermosetting Resin
Research into sustainable materials has led to the development of a renewable bisphenol derived from eugenol, which shares structural similarities with N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide. This advancement in material science demonstrates the potential of such compounds in creating eco-friendly resins with high thermal stability and suitability for maritime environments. The research emphasizes the growing trend of utilizing sustainable feedstocks in material synthesis (Harvey et al., 2014).
Pharmacological Research
The compound has also been explored in pharmacological research, particularly in the development of antiulcer agents. Studies have shown its effectiveness in inhibiting gastric acid secretion, indicating its potential as a therapeutic agent for gastric ailments (Ueda et al., 1991).
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-4-16-8-6-9-17(5-2)21(16)22-20(23)10-7-15-25-19-13-11-18(24-3)12-14-19/h6,8-9,11-14H,4-5,7,10,15H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQANQJUYVNYIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-4-(4-methoxyphenoxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)



![2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide](/img/structure/B2480424.png)
![2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2480425.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2480426.png)



![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)